
4,6-Dimethylpicolinimidamide hydrochloride
Overview
Description
4,6-Dimethylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a picolinimidamide core with two methyl groups at the 4 and 6 positions.
Preparation Methods
The synthesis of 4,6-Dimethylpicolinimidamide hydrochloride typically involves the reaction of 4,6-dimethylpyridine with an appropriate amidating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
4,6-Dimethylpicolinimidamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Dimethylpicolinimidamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethylpicolinimidamide hydrochloride can be compared with other similar compounds, such as:
4,6-Dimethylpyridine: A precursor in the synthesis of this compound.
4,6-Dimethylpicolinic acid: Another derivative of 4,6-dimethylpyridine with different functional groups.
4,6-Dimethylpicolinimidamide: The base form of the hydrochloride salt.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior .
Biological Activity
4,6-Dimethylpicolinimidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is derived from picolinic acid, which is known for its role in various biochemical pathways. The compound features a picoline structure with two methyl groups at the 4 and 6 positions, enhancing its lipophilicity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
A549 (Lung) | 25 | Disruption of mitochondrial function |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In animal models, it has been shown to reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's. This effect is attributed to its ability to modulate oxidative stress and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that it inhibits enzymes critical for cell survival in cancer cells.
- Oxidative Stress Modulation : By reducing oxidative stress, it protects cells from damage.
Clinical Trials
A recent clinical trial investigated the safety and efficacy of this compound in patients with advanced cancer. Participants received varying doses over a period of six weeks. Preliminary results indicated a manageable safety profile with some patients experiencing partial responses.
- Study Design : Randomized, double-blind, placebo-controlled.
- Outcome Measures : Tumor response rate and quality of life assessments.
Case Report
A case report documented the use of this compound in a patient with resistant bacterial infection. After administration, the patient showed significant improvement, with laboratory tests confirming bacterial clearance.
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-5-3-6(2)11-7(4-5)8(9)10;/h3-4H,1-2H3,(H3,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLCWQLAJLOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=N)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558061 | |
Record name | 4,6-Dimethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112736-13-7 | |
Record name | 4,6-Dimethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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